2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with bromine and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 4,5-dimethylthiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-sulfanylidene-N-[3-(trifluoromethyl)phenyl]acetamide
- (2E)-2-(3,5-dibromo-2-hydroxybenzylidene)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarboximidohydrazide hydrochloride
Uniqueness
Compared to similar compounds, 2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE is unique due to its specific substitution pattern on the thiophene ring and the presence of both bromine and hydroxyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H10Br2N2OS |
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Molecular Weight |
414.1 g/mol |
IUPAC Name |
2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C14H10Br2N2OS/c1-7-8(2)20-14(11(7)5-17)18-6-9-3-10(15)4-12(16)13(9)19/h3-4,6,19H,1-2H3/b18-6+ |
InChI Key |
DYBZZECENNCFTJ-NGYBGAFCSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=C/C2=C(C(=CC(=C2)Br)Br)O)C |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CC2=C(C(=CC(=C2)Br)Br)O)C |
Origin of Product |
United States |
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